3,6-Dimethoxyapigenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Occurrence and Distribution:

4',5,7-Trihydroxy-3,6-dimethoxyflavone, also known as isovitexin, is a naturally occurring flavonoid found in various plants, including Artemisia species, Hypericum perforatum (St. John's wort), and Passiflora incarnate (passionflower) [, ]. These plants have been used in traditional medicine for centuries, and research is ongoing to understand the potential contributions of isovitexin to their therapeutic effects.

Biological Activities:

Isovitexin has been shown to possess various biological activities in vitro and in vivo models, including:

- Antioxidant activity: Studies suggest that isovitexin exhibits free radical scavenging and metal chelating properties, potentially contributing to its potential protective effects against oxidative stress-related diseases [, ].

- Anti-inflammatory activity: Isovitexin has been shown to suppress the production of inflammatory mediators in immune cells, suggesting its potential role in managing inflammatory conditions [, ].

- Anxiolytic and antidepressant-like effects: Studies in animal models suggest that isovitexin may possess anxiolytic and antidepressant-like properties, potentially contributing to the therapeutic effects of plants containing it, such as St. John's wort [].

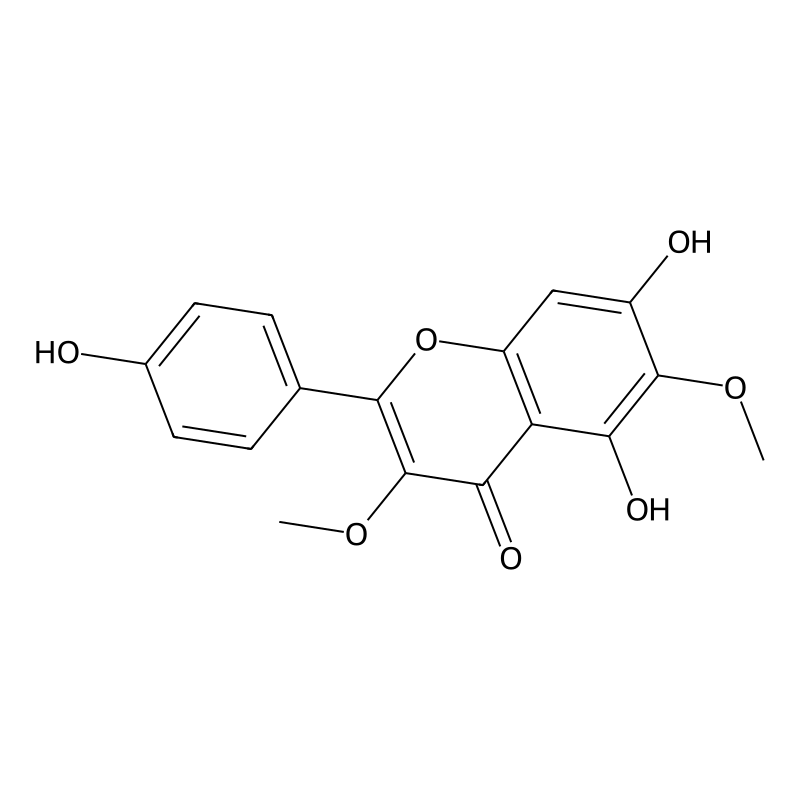

3,6-Dimethoxyapigenin is a flavonoid compound belonging to the flavone subclass, characterized by the presence of two methoxy groups at the 3 and 6 positions of its chromenone structure. Its molecular formula is C₁₇H₁₄O₇, and it has a molecular weight of approximately 330.29 g/mol. This compound can be isolated from various plant species, notably from Centaurea nervosa and Dodonaea viscosa, highlighting its occurrence in nature and potential ecological significance .

The mechanism of action for the various biological activities of 4',5,7-Trihydroxy-3,6-dimethoxyflavone is still under investigation. However, some studies suggest mechanisms related to its free radical scavenging properties (antioxidant activity) and its interaction with enzymes like cholinesterases, which play a role in nerve impulse transmission [].

There is currently limited information on the safety profile of 4',5,7-Trihydroxy-3,6-dimethoxyflavone. More research is needed to determine its potential toxicity, flammability, and reactivity.

Please Note:

- Hydroxylation: The compound can react with hydroxylating agents to introduce additional hydroxyl groups.

- Methylation: It can participate in methylation reactions, potentially modifying its biological activity.

- Oxidation: Under certain conditions, it may be oxidized to form various products, affecting its stability and reactivity .

Research indicates that 3,6-Dimethoxyapigenin exhibits various biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Anticancer Activity: Preliminary studies suggest that 3,6-Dimethoxyapigenin can induce apoptosis in cancer cells and inhibit tumor growth in vitro .

Synthesis of 3,6-Dimethoxyapigenin can be achieved through several methods:

- Natural Extraction: Isolation from plant sources such as Centaurea nervosa involves extraction techniques like solvent extraction or chromatography.

- Chemical Synthesis: Synthetic routes may involve starting from apigenin or other flavonoids through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .

The applications of 3,6-Dimethoxyapigenin span various fields:

- Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses in treating oxidative stress-related diseases, inflammation, and cancer.

- Nutraceuticals: As a natural product with health benefits, it may be incorporated into dietary supplements.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare formulations aimed at reducing oxidative damage .

Several compounds share structural similarities with 3,6-Dimethoxyapigenin. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Apigenin | Hydroxyflavone without methoxy groups | Known for its broad range of biological activities. |

| Luteolin | Contains hydroxyl groups at different positions | Exhibits strong antioxidant properties. |

| Chrysin | Flavone with a similar backbone | Noted for its anti-anxiety effects. |

| 7-Methoxyflavone | Methoxy group at position 7 | Less studied than 3,6-dimethoxyapigenin but shares some properties. |

3,6-Dimethoxyapigenin is unique due to its specific methoxy substitutions that influence its solubility and biological activity compared to these similar compounds .

XLogP3

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard